Methyl 4-cyanocyclohexanecarboxylate
Overview
Description
Methyl 4-cyanocyclohexanecarboxylate is an organic compound with the molecular formula C9H13NO2. It is a derivative of cyclohexane, featuring a cyano group (-CN) and a carboxylate ester group (-COOCH3) attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyanocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanocyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyanocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: 4-cyanocyclohexanecarboxylic acid.
Reduction: 4-aminocyclohexanecarboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyanocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyanocyclohexanecarboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions and reactions enable the compound to modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Methyl 4-aminocyclohexanecarboxylate: Similar structure but with an amine group instead of a cyano group.
Methyl 4-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of a cyano group.
Methyl 4-methylcyclohexanecarboxylate: Features a methyl group instead of a cyano group.
Uniqueness: Methyl 4-cyanocyclohexanecarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where the cyano functionality is required.
Properties
IUPAC Name |
methyl 4-cyanocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQWNDVUWBSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464303 | |
Record name | Methyl trans-4-cyanocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32529-82-1 | |
Record name | Methyl trans-4-cyanocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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